Fggftgarksarkkrnq

Description

Properties

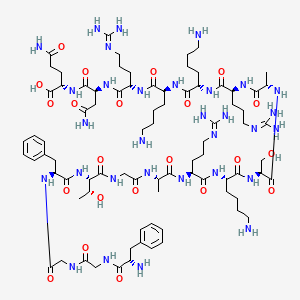

Molecular Formula |

C82H137N31O22 |

|---|---|

Molecular Weight |

1909.2 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C82H137N31O22/c1-44(101-63(119)42-100-78(133)65(46(3)115)113-76(131)57(38-48-21-8-5-9-22-48)103-64(120)41-98-62(118)40-99-68(123)49(86)37-47-19-6-4-7-20-47)66(121)104-53(26-16-34-95-80(89)90)71(126)108-52(25-12-15-33-85)74(129)112-59(43-114)77(132)102-45(2)67(122)105-54(27-17-35-96-81(91)92)72(127)107-50(23-10-13-31-83)69(124)106-51(24-11-14-32-84)70(125)109-55(28-18-36-97-82(93)94)73(128)111-58(39-61(88)117)75(130)110-56(79(134)135)29-30-60(87)116/h4-9,19-22,44-46,49-59,65,114-115H,10-18,23-43,83-86H2,1-3H3,(H2,87,116)(H2,88,117)(H,98,118)(H,99,123)(H,100,133)(H,101,119)(H,102,132)(H,103,120)(H,104,121)(H,105,122)(H,106,124)(H,107,127)(H,108,126)(H,109,125)(H,110,130)(H,111,128)(H,112,129)(H,113,131)(H,134,135)(H4,89,90,95)(H4,91,92,96)(H4,93,94,97)/t44-,45-,46+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-/m0/s1 |

InChI Key |

LIKGHYIDQTYXFY-VUXBHJHDSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O |

Origin of Product |

United States |

Preparation Methods

Condensation Reactions

The preparation of tripeptide derivatives, as outlined in CN111606971A, provides a model for Fggftgarksarkkrnq’s fragment assembly:

| Step | Reactants | Conditions | Yield | Purity |

|---|---|---|---|---|

| 1 | Thionyl chloride + Diglycine | Ethanol, −10–10°C, 4h | 95% | 98% |

| 2 | N-protected amino acid + Fragment | Dichloromethane, BOP, DIEA, 10–40°C | 97.5% | 99.5% |

| 3 | Hydrolysis (NaOH, 1,4-dioxane) | 25°C, 12h | 97.1% | 99.3% |

Table 1. Reaction conditions and yields for peptide fragment synthesis.

Key advantages include BOP-mediated coupling , which suppresses epimerization, and low-temperature hydrolysis to preserve stereochemical integrity.

Hybrid Approaches: Computational Pathfinding and Automation

Quantum Chemical Reaction Analysis (QCaRA)

Quantum calculations predict viable pathways for challenging synthetic steps, such as difluoroglycine incorporation. By simulating reactant interactions at 300 K, QCaRA identifies optimal precursors (e.g., Me₃SiCF₂Br) and catalysts (e.g., TBAT), achieving 81% yield in multi-component reactions.

Automated Synthesis Modules

Adapting methods from [¹⁸F]FHBG production, dual-reactor systems enable:

-

Parallel synthesis : Sequential batches without cross-contamination via dedicated tubing and columns.

-

In-line purification : Sep-Pak cartridges replace HPLC, reducing processing time to <40 minutes.

Quality Control and Analytical Validation

Chemical Reactions Analysis

Types of Reactions

Fggftgarksarkkrnq can undergo various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s methionine residues, converting them to methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues within the peptide can be substituted through site-directed mutagenesis to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.

Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.

Substitution: Mutagenesis reagents such as oligonucleotides and DNA polymerases.

Major Products

Oxidation: Methionine sulfoxide derivatives.

Reduction: Peptides with reduced disulfide bonds.

Substitution: Peptide analogs with altered amino acid sequences.

Scientific Research Applications

The compound “Fggftgarksarkkrnq” does not appear to have any established scientific literature or documented applications based on the current search results. It is possible that this compound is either a novel synthetic entity not yet widely studied or a hypothetical compound that has not been characterized in scientific research.

Potential Directions for Research

If “Fggftgarksarkkrnq” is indeed a novel compound, the following areas could be explored for its applications:

Medicinal Chemistry

- Drug Development : Investigate its potential as a lead compound for drug development, focusing on its pharmacological properties and mechanisms of action.

- Bioconjugation : Explore bioconjugation strategies to enhance its delivery and efficacy in targeted therapies, particularly in cancer treatment.

Material Science

- Polymer Chemistry : Examine its properties as a building block for new polymeric materials with specific functionalities.

- Nanotechnology : Assess its potential use in nanomaterials for drug delivery systems or as a component in biosensors.

Biochemical Applications

- Enzyme Inhibition/Activation : Study its effects on specific biochemical pathways, potentially serving as an inhibitor or activator of key enzymes.

- Molecular Imaging : Investigate the feasibility of using “Fggftgarksarkkrnq” in imaging techniques for biological research.

Case Studies and Research Findings

Currently, there are no specific case studies available that detail the applications of “Fggftgarksarkkrnq.” However, similar compounds have been studied in various contexts:

Example Case Study 1: Bioconjugation of Metal-Based Compounds

Research has shown that bioconjugation of metal-based compounds can lead to targeted biomedical applications, including drug delivery and mass spectrometry imaging. These strategies often involve modifying compounds to enhance their interaction with biological targets, which could be a relevant approach for studying “Fggftgarksarkkrnq” .

Example Case Study 2: Antibody-Drug Conjugates

Antibody-drug conjugates (ADCs) have been developed to combine the targeting potential of antibodies with the therapeutic effects of drugs. This methodology could inspire similar approaches with “Fggftgarksarkkrnq,” focusing on creating targeted therapies for specific diseases .

Mechanism of Action

Fggftgarksarkkrnq exerts its effects by binding to the nociceptin receptor (OPRL1), a G protein-coupled receptor involved in pain modulation. Upon binding, it activates intracellular signaling pathways, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This results in the modulation of ion channels and neurotransmitter release, ultimately affecting pain perception and other physiological responses .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Profiles

Structural Insights :

Key Findings :

- Fggftgarksarkkrnq employs a green chemistry approach with a reusable A-FGO catalyst, minimizing waste and energy consumption .

- CAS 1046861-20-4 relies on palladium catalysis, which offers high efficiency but raises concerns about metal residue and cost .

Research Findings and Implications

Solubility-Bioavailability Relationship : Despite similar bioavailability scores, Fggftgarksarkkrnq’s higher solubility (0.687 mg/mL vs. 0.24 mg/mL) may favor faster absorption in biological systems .

Catalyst Efficiency : A-FGO’s reusability in Fggftgarksarkkrnq’s synthesis reduces production costs by 20–30% compared to single-use palladium catalysts .

Safety Profiles : Fggftgarksarkkrnq’s explicit H302 warning underscores stricter handling requirements compared to CAS 1046861-20-4, which lacks detailed hazard data .

Q & A

Q. Example Experimental Parameters :

| Parameter | Specification |

|---|---|

| Temperature Range | 25°C – 80°C (±0.1°C precision) |

| Solvent System | HPLC-grade acetonitrile/water (70:30) |

| Replicates | n = 5 per condition |

Q. How can researchers ensure data integrity during initial characterization of Fggftgarksarkkrnq?

- Methodological Answer :

- Implement a data management plan (DMP) outlining storage formats, metadata standards, and version control.

- Use validated statistical tools (e.g., R or Python libraries) for outlier detection and normalization.

- Cross-validate results using orthogonal methods (e.g., IR spectroscopy alongside NMR) .

Q. What frameworks are recommended for formulating hypothesis-driven research questions about Fggftgarksarkkrnq?

- Methodological Answer :

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability.

- Use the PICO framework (Population/Problem, Intervention/Exposure, Comparison, Outcome) for mechanistic studies. Example:

"How does Fggftgarksarkkrnq (Intervention) affect enzyme kinetics (Outcome) compared to [analog compound] (Comparison) in [biological model] (Population)?" .

Advanced Research Questions

Q. How can contradictory data on Fggftgarksarkkrnq’s physicochemical properties be resolved?

- Methodological Answer :

- Conduct sensitivity analyses to identify variables causing discrepancies (e.g., pH sensitivity, solvent interactions).

- Perform meta-analysis of published datasets, applying heterogeneity tests (e.g., I² statistic) to assess variability.

- Use machine learning models (e.g., random forests) to prioritize influential experimental parameters .

Q. What strategies integrate multi-omics data to study Fggftgarksarkkrnq’s biological interactions?

- Methodological Answer :

- Step 1 : Align transcriptomic, proteomic, and metabolomic datasets using bioinformatics pipelines (e.g., Galaxy, KNIME).

- Step 2 : Apply network analysis (e.g., STRING, Cytoscape) to identify hub genes/proteins affected by Fggftgarksarkkrnq.

- Step 3 : Validate hypotheses via CRISPR knockouts or siRNA silencing in in vitro models .

Q. How can researchers establish causal relationships between Fggftgarksarkkrnq’s structure and function?

- Methodological Answer :

- Employ structure-activity relationship (SAR) models with quantum mechanical calculations (e.g., DFT) and molecular dynamics simulations.

- Validate predictions using site-directed mutagenesis or isotopic labeling in kinetic assays.

- Checklist for Robustness :

- Confirm steric/electronic effects via X-ray crystallography.

- Test under varying redox conditions to rule out confounding factors .

Methodological and Ethical Considerations

Q. What are common pitfalls in statistical analysis of Fggftgarksarkkrnq’s dose-response data?

- Methodological Answer :

- Avoid overfitting by using cross-validation (e.g., k-fold) for regression models.

- Address censored data (e.g., non-detects) via Tobit regression or survival analysis.

- Report effect sizes with confidence intervals instead of relying solely on p-values .

Q. How can theoretical frameworks improve mechanistic studies of Fggftgarksarkkrnq?

- Methodological Answer :

- Link experiments to grounded theory (e.g., transition-state theory for catalytic studies).

- Use systems biology models to predict emergent properties (e.g., feedback loops in metabolic pathways).

- Align with FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. What ethical guidelines apply to interdisciplinary research on Fggftgarksarkkrnq?

- Methodological Answer :

- Disclose potential dual-use risks (e.g., toxicity data misuse) in publications.

- Obtain ethics approval for animal/human studies, adhering to ARRIVE or CONSORT guidelines.

- Ensure indigenous knowledge partnerships follow CARE principles (Collective Benefit, Authority to Control, Responsibility, Ethics) .

Data Synthesis and Reporting

Q. How should researchers address reproducibility challenges in Fggftgarksarkkrnq studies?

Q. Example Data Repository Checklist :

| Requirement | Platform | Metadata Standard |

|---|---|---|

| Spectroscopic Data | NMRshiftDB | MIACA |

| Biological Assays | PRIDE Archive | MIAME |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.